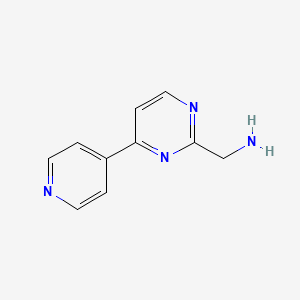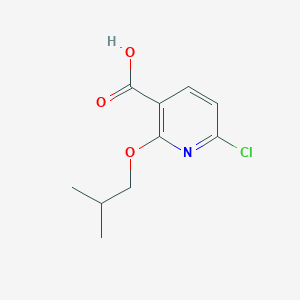
6-Chloro-2-(2-methylpropoxy)-3-pyridinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-(2-methylpropoxy)-3-pyridinecarboxylic acid is an organic compound with a pyridine ring substituted with a chloro group, a carboxylic acid group, and a 2-methylpropoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(2-methylpropoxy)-3-pyridinecarboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 6-chloro-3-pyridinecarboxylic acid.
Alkylation: The 6-chloro-3-pyridinecarboxylic acid is reacted with 2-methylpropyl bromide in the presence of a base such as potassium carbonate to introduce the 2-methylpropoxy group.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
6-Chloro-2-(2-methylpropoxy)-3-pyridinecarboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or borane can be employed.
Major Products
Substitution: Products depend on the nucleophile used.
Esterification: Esters of this compound.
Reduction: 6-Chloro-2-(2-methylpropoxy)-3-pyridinecarbinol.
科学的研究の応用
6-Chloro-2-(2-methylpropoxy)-3-pyridinecarboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Chloro-2-(2-methylpropoxy)-3-pyridinecarboxylic acid involves its interaction with specific molecular targets. The chloro and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
6-Chloro-3-pyridinecarboxylic acid: Lacks the 2-methylpropoxy group.
2-(2-Methylpropoxy)-3-pyridinecarboxylic acid: Lacks the chloro group.
6-Chloro-2-methylpyridine-3-boronic acid: Contains a boronic acid group instead of a carboxylic acid group.
Uniqueness
6-Chloro-2-(2-methylpropoxy)-3-pyridinecarboxylic acid is unique due to the presence of both the chloro and 2-methylpropoxy groups, which can influence its reactivity and interactions with other molecules. This combination of functional groups can provide distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C10H12ClNO3 |
|---|---|
分子量 |
229.66 g/mol |
IUPAC名 |
6-chloro-2-(2-methylpropoxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H12ClNO3/c1-6(2)5-15-9-7(10(13)14)3-4-8(11)12-9/h3-4,6H,5H2,1-2H3,(H,13,14) |
InChIキー |
RKUCVOVYEQWGSJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC1=C(C=CC(=N1)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


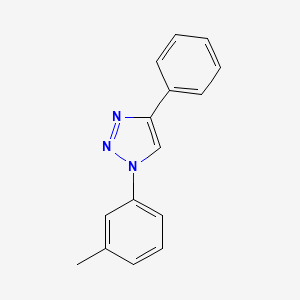

![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B14116684.png)
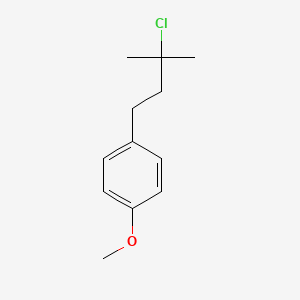
![3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14116688.png)
![methyl 2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14116689.png)

![1,4,16,16-Tetradeuterio-3-hydroxy-2-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14116701.png)

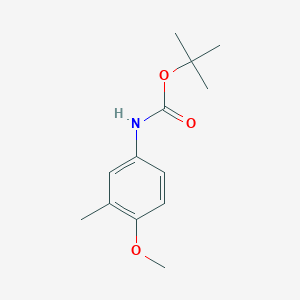
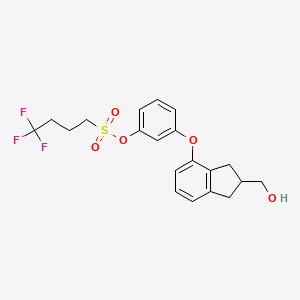
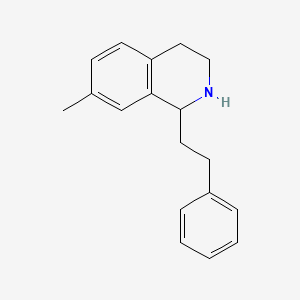
![Tert-butyl 3-[(2-aminopyridin-4-yl)oxy]azetidine-1-carboxylate](/img/structure/B14116747.png)
